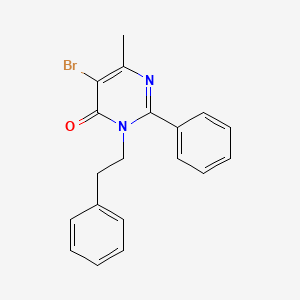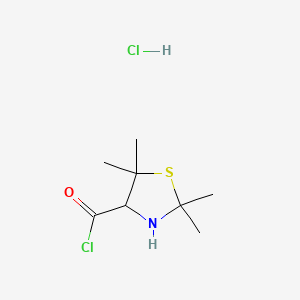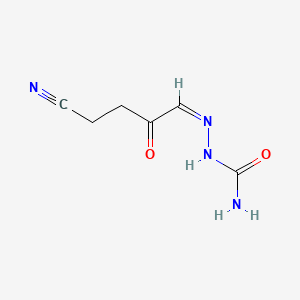![molecular formula C8H10N4O B13853215 (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with two methyl groups at positions 5 and 8, and a methanol group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired triazolopyrazine compound with high efficiency . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aldehyde or (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carboxylic acid .
Aplicaciones Científicas De Investigación
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and VEGFR-2, which are involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2 and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Widely studied for its applications in agriculture and medicinal chemistry.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Uniqueness
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups and methanol functionality provide distinct reactivity and interaction profiles compared to other triazolopyrazine derivatives .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-5-3-9-6(2)8-10-7(4-13)11-12(5)8/h3,13H,4H2,1-2H3 |
Clave InChI |
MOAOZQHWEPEWKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C2=NC(=NN12)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
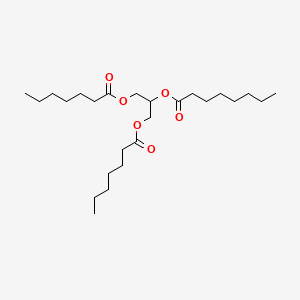
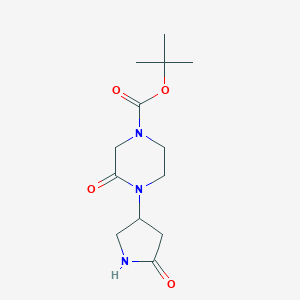
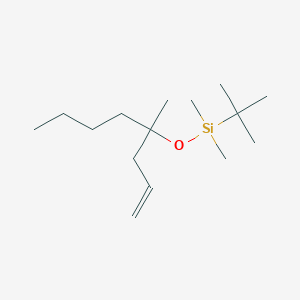
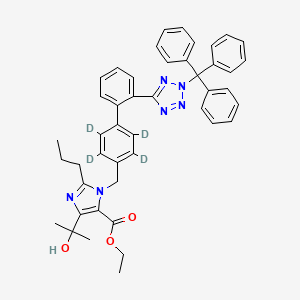
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
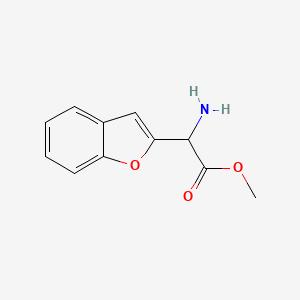
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)

